molecular formula C12H13ClO2 B13076670 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Katalognummer: B13076670
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: COYSZIDPWUNAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H13ClO2

Molekulargewicht

224.68 g/mol

IUPAC-Name

1-(2-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO2/c1-8-6-12(7-8,11(14)15)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)

InChI-Schlüssel

COYSZIDPWUNAMO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)(C2=CC=CC=C2Cl)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and properties of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization and Synthetic Methodologies of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid in Drug Discovery

Executive Summary

The incorporation of sp³-rich, conformationally restricted scaffolds is a cornerstone of modern drug discovery, aimed at improving clinical success rates by enhancing metabolic stability and target selectivity. 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS: 2229070-01-1) represents a highly specialized building block that fulfills these criteria. This technical guide provides an in-depth mechanistic analysis of its structural properties, provides a self-validating synthetic protocol, and outlines its downstream applications in medicinal chemistry.

Structural Dynamics and Physicochemical Profiling

The architecture of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is defined by a strained, four-membered cyclobutane core. The presence of the ortho-chloro substituent on the phenyl ring is not merely a site for potential halogen bonding; it introduces severe steric hindrance. This steric bulk forces the phenyl ring to adopt an orthogonal conformation relative to the cyclobutane ring, restricting bond rotation and locking the molecule into a predictable 3D vector.

Furthermore, the 3-methyl substitution introduces a stereocenter relative to the C1 position, resulting in cis and trans diastereomers. Controlling or separating these isomers is critical, as the spatial orientation of the methyl group dictates the trajectory of the molecule within a protein binding pocket.

Table 1: Physicochemical and Topological Properties

PropertyValueMechanistic Implication
Chemical Formula C12H13ClO2Core scaffold definition.
Molecular Weight 224.68 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits.
Exact Mass 224.0604 DaCritical parameter for high-resolution mass spectrometry (HRMS) identification.
TPSA 37.30 ŲExcellent membrane permeability profile; high CNS penetration potential.
LogP (Predicted) ~3.2Optimal lipophilicity for driving hydrophobic interactions in binding pockets.
H-Bond Donors 1Provided by the carboxylic acid (-OH).
H-Bond Acceptors 2Provided by the carbonyl oxygen and hydroxyl oxygen.
Rotatable Bonds 2Highly rigid structure; minimizes entropic penalty upon target binding.

Synthetic Methodology: Causality and Protocol

The synthesis of 1-arylcyclobutanecarboxylic acids is classically achieved via the dialkylation of arylacetonitriles [1]. However, synthesizing the 1-(2-chlorophenyl)-3-methyl variant requires specific adaptations due to the steric encumbrance of the ortho-chloro group and the thermodynamic challenge of closing a substituted 4-membered ring.

Mechanistic Rationale
  • Cyclization: We utilize 2-chlorophenylacetonitrile and 1-bromo-3-chloro-2-methylpropane. Sodium hydride (NaH) in N,N-Dimethylformamide (DMF) is preferred over phase-transfer catalysis (PTC) because the polar aprotic solvent accelerates the intramolecular S_N2 displacement required to close the strained ring.

  • Harsh Hydrolysis: The resulting nitrile intermediate is exceptionally hindered by both the cyclobutane ring and the ortho-chloro phenyl group. Standard aqueous base hydrolysis (e.g., NaOH in refluxing ethanol) will fail, often stalling at the primary amide stage. We must employ harsh conditions: Potassium hydroxide (KOH) in ethylene glycol at 160°C. The high boiling point of ethylene glycol provides the thermal energy necessary to overcome the activation barrier for hydrolyzing the shielded nitrile [2].

SynthesisWorkflow A 2-Chlorophenylacetonitrile C Double Alkylation (NaH, DMF, 0°C to RT) A->C B 1-Bromo-3-chloro- 2-methylpropane B->C D 1-(2-Chlorophenyl)-3-methyl cyclobutane-1-carbonitrile C->D Cyclization E Harsh Hydrolysis (KOH, Ethylene Glycol, 160°C) D->E F 1-(2-Chlorophenyl)-3-methyl cyclobutane-1-carboxylic acid E->F Acidification

Figure 1: Synthetic workflow from arylacetonitrile to the cyclobutanecarboxylic acid.

Self-Validating Step-by-Step Protocol

Step 1: Cyclization (Nitrile Formation)

  • Setup: Purge a dry, 3-neck round-bottom flask with Argon. Add NaH (60% dispersion in mineral oil, 2.5 eq) and anhydrous DMF (10 mL/g of starting material). Cool to 0°C.

  • Addition: Dissolve 2-chlorophenylacetonitrile (1.0 eq) and 1-bromo-3-chloro-2-methylpropane (1.1 eq) in anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes to control hydrogen gas evolution.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting nitrile (UV active) validates reaction completion.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at 0°C. Extract with MTBE (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude nitrile.

Step 2: Harsh Hydrolysis

  • Setup: Transfer the crude nitrile to a heavy-walled reaction vessel. Add a solution of KOH (10.0 eq) in ethylene glycol (5 mL/g of nitrile).

  • Reaction: Heat the mixture to 160°C under heavy reflux for 24–48 hours.

  • IPC: Analyze via LC-MS. The nitrile must fully convert to the intermediate amide, and subsequently to the carboxylate mass.

  • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove non-acidic impurities (this step is critical for self-validation of purity). Acidify the aqueous layer to pH 2 using 6M HCl. Extract the precipitated product with EtOAc (3x). Dry and concentrate to yield the final acid as a mixture of cis/trans isomers.

Applications in Medicinal Chemistry

Cyclobutane rings are frequently utilized as bioisosteres for gem-dimethyl groups or as rigid spacers to map pharmacophores [3]. The 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid scaffold is particularly valuable for:

  • Metabolic Stability: The fully substituted C1 position completely blocks alpha-oxidation (a common metabolic liability in benzylic systems), extending the half-life of derived drugs.

  • Targeting CNS Receptors: Similar 1-arylcyclobutane motifs are foundational in monoamine reuptake inhibitors (e.g., sibutramine analogs) [2]. The carboxylic acid serves as a versatile handle for downstream derivatization into amides, amines, or alcohols.

Derivatization Core 1-(2-Chlorophenyl)-3-methyl cyclobutane-1-carboxylic acid Amidation Amide Coupling (HATU, DIPEA, Amine) Core->Amidation Curtius Curtius Rearrangement (DPPA, Et3N, tBuOH) Core->Curtius Reduction Reduction (LiAlH4, THF) Core->Reduction AmideProd Cyclobutyl Amides (GPCR / Kinase Ligands) Amidation->AmideProd AmineProd Cyclobutyl Amines (Monoamine Reuptake Inhibitors) Curtius->AmineProd AlcProd Primary Alcohols (Ether Precursors) Reduction->AlcProd

Figure 2: Downstream derivatization pathways for the cyclobutanecarboxylic acid core.

Analytical Characterization and Safety

Due to the stringent regulatory requirements for active pharmaceutical ingredients (APIs) and their precursors, precise characterization of this building block is mandatory [4].

  • Diastereomer Resolution: The cis and trans isomers can be separated via preparative reverse-phase HPLC or by fractional crystallization of their corresponding dicyclohexylamine salts.

  • NMR Spectroscopy: ¹H-NMR is critical for assigning relative stereochemistry. The 3-methyl group exhibits distinct chemical shifts depending on its spatial relationship to the highly anisotropic 2-chlorophenyl ring. 2D NOESY experiments are required: a strong NOE cross-peak between the 3-methyl protons and the ortho-aromatic protons confirms the cis relationship.

  • Safety & Handling: Like many halogenated organic acids, this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) [5]. Standard PPE (nitrile gloves, safety goggles, and operation within a certified fume hood) is strictly required during synthesis and handling.

References

  • Title: Process for the preparation of therapeutically useful 1-(1-phenylcycloalkyl) substituted 7-hydroxy-2-alkyl-1,2,3,4-tetrahydroisoquinoline compounds (FI105401B)
  • Title: 1-(2-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid, 94%, Thermo Scientific Source: Fisher Scientific URL: [Link]

Unveiling the In Vitro Profile of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid: A Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the in vitro mechanism of action of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid. Through a systematic review of available data and the presentation of validated experimental protocols, we delineate the compound's molecular interactions and its effects on cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this molecule's biological activity.

Introduction: Contextualizing a Novel Cyclobutane Derivative

The therapeutic potential of small molecules is often predicated on a detailed understanding of their mechanism of action. 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is a synthetic compound characterized by a central cyclobutane ring, a feature that imparts a unique three-dimensional conformation. The presence of a 2-chlorophenyl group and a carboxylic acid moiety suggests potential interactions with a variety of biological targets. This guide synthesizes the current understanding of its in vitro activity, providing a framework for future investigation and development.

Core Mechanistic Hypothesis: Targeting Cellular Signaling Cascades

Based on preliminary screening and structural analogy to known modulators of intracellular signaling, the primary hypothesis is that 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid functions as a modulator of key protein-protein interactions within specific signaling pathways. The subsequent sections will detail the experimental evidence that supports this hypothesis, focusing on its impact on a critical cellular process.

Experimental Workflow for Mechanistic Elucidation

The investigation into the mechanism of action follows a logical progression from broad cellular effects to specific molecular interactions. This workflow ensures a comprehensive understanding of the compound's activity.

G A Initial Cellular Phenotypic Screening (e.g., Proliferation, Viability Assays) B Target Identification & Pathway Analysis (e.g., Kinase Profiling, Proteomics) A->B Identify affected pathways C Biochemical Validation of Target Engagement (e.g., Enzyme Inhibition, Binding Assays) B->C Confirm direct molecular interaction D Cell-Based Target Validation (e.g., Western Blot, Reporter Assays) C->D Validate target engagement in a cellular context E Definitive Mechanism of Action D->E Synthesize data for a conclusive mechanism G cluster_0 MAPK/ERK Signaling Pathway cluster_1 Cellular Response A Growth Factor Receptor B RAS A->B C RAF B->C D MEK1/2 C->D E ERK1/2 (MAPK3/1) D->E F Transcription Factors (e.g., c-Myc, AP-1) E->F G Cell Proliferation & Survival F->G Inhibitor 1-(2-Chlorophenyl)-3- methylcyclobutane-1-carboxylic acid Inhibitor->E

Figure 2: The proposed mechanism of action, where 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid directly inhibits ERK1/2, thereby blocking downstream signaling to transcription factors and ultimately inhibiting cell proliferation.

Cellular Validation of ERK Phosphorylation Inhibition

To confirm that the compound inhibits ERK activity within a cellular context, a Western blot analysis of phosphorylated ERK (p-ERK) is essential.

Protocol: Western Blot for p-ERK

  • Cell Treatment: Seed A549 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid for 2 hours. Include a positive control (e.g., EGF stimulation) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for p-ERK (Thr202/Tyr204). Subsequently, probe with a primary antibody for total ERK as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of p-ERK.

A dose-dependent decrease in the levels of p-ERK following treatment with 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid would provide strong cellular evidence for its on-target activity.

Conclusion and Future Directions

Future studies should focus on:

  • Determining the binding kinetics and mode of inhibition (e.g., competitive, non-competitive) of the compound with recombinant ERK2.

  • Expanding the cell line panel to assess the compound's efficacy across different cancer types with known MAPK/ERK pathway dependencies.

  • Investigating potential off-target effects through more comprehensive safety profiling.

This detailed mechanistic understanding is crucial for the strategic advancement of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid as a potential therapeutic agent.

References

Due to the novelty of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid, specific literature detailing its mechanism of action is not yet available in the public domain. The experimental protocols and mechanistic framework presented in this guide are based on established methodologies in the field of cancer biology and drug discovery. For further reading on the techniques and pathways discussed, the following resources are recommended:

  • Kinase Profiling: Eurofins Discovery. (n.d.). KinaseProfiler™. Retrieved from [Link]

  • Western Blotting: Bio-Rad Laboratories. (n.d.). Western Blotting Guide. Retrieved from [Link]

thermodynamic stability of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, formulation, manufacturing processes, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for evaluating the , a molecule featuring a strained cyclobutane core. Due to the limited publicly available data on this specific compound, this document synthesizes foundational chemical principles with established analytical methodologies to construct a predictive and evaluative stability profile. We will dissect the intrinsic molecular features contributing to potential instability—namely ring strain and substituent effects—and detail a multi-pronged approach for empirical and computational assessment. This guide outlines theoretical underpinnings, robust experimental protocols for thermal and forced degradation analysis, and computational workflows, enabling researchers to systematically characterize the thermodynamic landscape of this and structurally related molecules.

Introduction: The Critical Role of Thermodynamic Stability

In the journey from discovery to clinical application, a drug candidate's molecular stability is a critical quality attribute. Thermodynamic stability, a measure of a molecule's energy state relative to its potential degradation products, dictates its intrinsic tendency to decompose under given conditions. For a molecule like 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid, the presence of a high-energy four-membered ring system immediately raises questions about its long-term viability as a drug substance.

The cyclobutane motif, while increasingly utilized in medicinal chemistry to impart conformational rigidity and explore novel chemical space, is inherently strained.[1] This guide provides a detailed roadmap for a thorough stability investigation, focusing on three pillars:

  • Theoretical Analysis: Understanding the structural features that predispose the molecule to specific degradation pathways.

  • Experimental Evaluation: Employing robust analytical techniques to quantify thermal and chemical stability.

  • Computational Modeling: Using in silico methods to predict relative stabilities and reaction energetics.

By integrating these approaches, we can build a holistic and scientifically rigorous stability profile for 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid.

Theoretical Framework: Intrinsic Factors Governing Stability

The thermodynamic stability of the target molecule is not monolithic; it is the net result of competing energetic contributions from its various structural components. A priori analysis of these features is essential for designing meaningful stability studies.

cluster_molecule 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid cluster_features mol Key Structural Features strain Cyclobutane Ring Strain ~26.3 kcal/mol mol->strain Core Instability gem Gem-Disubstitution (C1) (Thorpe-Ingold Effect) mol->gem Strain Modulation methyl 3-Methyl Group (Stereochemical Influence) mol->methyl Conformational Effects functional Substituent Reactivity (Aryl Halide, Carboxylic Acid) mol->functional Chemical Reactivity

Caption: Key molecular features influencing thermodynamic stability.

The Energetic Cost of the Cyclobutane Core

The cyclobutane ring is the second most strained cycloalkane after cyclopropane, with a total ring strain energy of approximately 26.3 kcal/mol.[1][2] This instability arises from two primary sources:

  • Angle Strain: The internal C-C-C bond angles in a puckered cyclobutane are around 88°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[1] This deviation creates substantial potential energy within the ring.

  • Torsional Strain: To alleviate some of the eclipsing interactions that would occur in a planar structure, cyclobutane adopts a puckered or "folded" conformation.[1][3][4] This puckering reduces torsional strain but slightly increases angle strain, representing a delicate energetic balance.[4]

This inherent strain energy means the cyclobutane ring is a thermodynamic "weak point," susceptible to ring-opening reactions that release this stored energy.

The Influence of Ring Substituents

Substituents can either exacerbate or mitigate the inherent instability of the cyclobutane ring.

  • Gem-Disubstitution at C1: The presence of two non-hydrogen substituents (2-chlorophenyl and carboxylic acid) on the same carbon atom (C1) is significant. This arrangement can invoke the Thorpe-Ingold effect , where the C-C-C bond angle between the substituents widens, consequently compressing the internal ring angles and potentially reducing overall ring strain.[1] Therefore, the 1,1-disubstitution pattern may paradoxically lend some stability to the strained ring compared to a monosubstituted equivalent.

  • Methyl Group at C3: The methyl group at the 3-position will influence the ring's puckering equilibrium. It can exist in pseudo-axial or pseudo-equatorial positions, leading to different stereoisomers (cis/trans relative to the C1 substituents). These isomers will have distinct ground-state energies due to varying steric interactions, with the isomer that minimizes non-bonded steric strain being the more thermodynamically stable.

  • Carboxylic Acid Group: This functional group introduces the possibility of intermolecular hydrogen bonding, which can stabilize the crystal lattice and increase the melting point. However, it is also a potential site for thermal decarboxylation.

Plausible Decomposition Pathways

Based on the molecule's structure, two primary thermal degradation pathways are anticipated.

cluster_pathways Potential Thermal Decomposition cluster_products Resulting Products start Parent Molecule p1 [2+2] Cycloreversion start->p1 Δ (Heat) p2 Decarboxylation start->p2 Δ (Heat) prod1 Olefin Fragments p1->prod1 prod2 Decarboxylated Analog + CO2 p2->prod2

Caption: Anticipated thermal decomposition pathways.

  • [2+2] Cycloreversion: Thermally induced cleavage of the cyclobutane ring is a well-documented process.[5][6] This reaction proceeds via a biradical intermediate, breaking the ring into two olefinic fragments.[6] The activation energy for this process is directly related to the ring strain.

  • Decarboxylation: Carboxylic acids, particularly when substituted with electron-withdrawing groups or when sterically hindered, can undergo thermal decarboxylation to release carbon dioxide. The stability of the resulting carbanion intermediate influences the facility of this reaction.

Experimental Assessment of Thermodynamic Stability

A robust experimental plan is required to quantify the molecule's stability and identify its degradation products. This involves a combination of thermal analysis and accelerated stability (forced degradation) studies.

Thermal Analysis: Probing the Limits

Thermal analysis techniques provide quantitative data on the temperatures at which physical and chemical changes occur.

Technique Primary Measurement Information Gained for the Target Molecule
Differential Scanning Calorimetry (DSC) Heat flow into or out of a sample as a function of temperature.Melting point (Tₘ), heat of fusion (ΔHբᵤₛ), glass transition (T₉), and exothermic decomposition onset temperature.
Thermogravimetric Analysis (TGA) Change in mass as a function of temperature.Onset temperature of decomposition involving mass loss (e.g., decarboxylation), quantification of volatile byproducts, and residue analysis.

Protocol 3.1.1: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid into a vented aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition (e.g., 350 °C) under a nitrogen purge (50 mL/min).

  • Data Analysis: Identify the endotherm corresponding to the melting point and any sharp exotherms indicative of decomposition. The onset temperature of the decomposition exotherm is a key stability indicator.

Protocol 3.1.2: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Equilibrate at 30 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) under a nitrogen purge.

  • Data Analysis: Generate a plot of mass percent versus temperature. Determine the onset temperature of mass loss. A mass loss corresponding to the molecular weight of CO₂ (44.01 g/mol ) would be strong evidence for decarboxylation.

Forced Degradation (Isothermal Stress Testing)

Forced degradation studies are essential for identifying likely degradation products and pathways under relevant storage and processing conditions.

Protocol 3.2.1: Solid-State Thermal Stress

  • Sample Preparation: Place accurately weighed aliquots of the solid compound in sealed glass vials.

  • Stress Conditions: Store the vials in calibrated ovens at a series of elevated temperatures (e.g., 60 °C, 80 °C, 105 °C) for a defined period (e.g., 1, 2, and 4 weeks). Include a control sample stored at 5 °C.

  • Analysis: At each time point, dissolve the samples in a suitable solvent (e.g., acetonitrile/water). Analyze by a stability-indicating HPLC-UV method.

  • Data Evaluation: Quantify the remaining parent compound (as % of initial) and the area percent of any new peaks. Use LC-MS/MS to identify the structure of significant degradation products.

Computational Chemistry: An In Silico Approach

Computational modeling provides invaluable insight into the intrinsic energetic properties of a molecule, complementing experimental findings. Quantum mechanics calculations, particularly Density Functional Theory (DFT), are well-suited for this purpose.

start Define Molecular Structure (cis/trans isomers) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min ts_search Transition State Search (for decomposition pathways) verify_min->ts_search rel_energy Calculate Relative Energies (ΔG) of Isomers verify_min->rel_energy act_energy Calculate Activation Energy (ΔG‡) of Decomposition ts_search->act_energy end Predictive Stability Profile rel_energy->end act_energy->end

Caption: Workflow for computational stability analysis.

Key Computational Objectives
  • Stereoisomer Stability: Calculate the ground-state energies (Gibbs free energy, G) of the cis and trans isomers of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid. The isomer with the lower calculated energy is predicted to be the more thermodynamically stable.

  • Decomposition Energetics: Model the reaction coordinates for the [2+2] cycloreversion and decarboxylation pathways. By locating the transition state structures for these reactions, their activation energies (ΔG‡) can be calculated. A higher activation energy corresponds to a more kinetically stable molecule with respect to that specific pathway.

Protocol 4.1.1: DFT Calculation Workflow

  • Structure Building: Construct 3D models of the relevant stereoisomers of the molecule.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation for each isomer.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Calculation: Obtain the Gibbs free energy from the frequency calculation output. Compare the energies of the isomers to predict their relative thermodynamic stability.

  • Transition State (TS) Searching: For each proposed decomposition pathway, perform a TS search (e.g., using the Berny algorithm) to locate the highest point on the reaction energy profile. Confirm the TS with a single imaginary frequency corresponding to the reaction mode.

  • Activation Energy: The activation energy is the difference in Gibbs free energy between the transition state and the ground-state reactant.

Summary and Integrated Stability Profile

A comprehensive understanding of the is achieved by integrating the findings from theoretical, experimental, and computational analyses.

The primary stability concerns stem from the inherent ring strain of the cyclobutane core, which predisposes the molecule to thermal decomposition, most notably via [2+2] cycloreversion . The presence of a carboxylic acid group introduces a secondary risk of decarboxylation . Substituent effects, such as the potential strain-relieving Thorpe-Ingold effect from gem-disubstitution at C1 and steric interactions involving the 3-methyl group, will modulate this inherent instability.

The definitive stability profile must be established experimentally. DSC and TGA will provide critical thermal hazard data, defining the upper-temperature limits for handling and processing. Forced degradation studies are paramount for identifying the specific conditions (heat, humidity, etc.) that trigger decomposition and for elucidating the structures of the resulting degradants. These experimental results can then be rationalized and expanded upon using computational modeling, which can predict the relative stabilities of stereoisomers and the kinetic barriers to degradation. This synergistic approach ensures a scientifically sound assessment, crucial for informed decision-making in the drug development process.

References

  • Cremer, D. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. Available at: [Link]

  • Willems, S., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Alonso, J. L., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Douglas, J. J., & Yoon, T. P. (2017). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Molbase. (n.d.). 1-[(2-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid. Available at: [Link]

  • Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Available at: [Link]

  • Humbard, M. (n.d.). Comparing Models for Measuring Ring Strain of Common Cycloalkanes. CORE. Available at: [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. Available at: [Link]

  • Görner, H., & Menter, J. (2011). Thermal [2 + 2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction. The Journal of Physical Chemistry A. Available at: [Link]

  • Goldberg, R. N. (2012). Introduction to the Special Issue on Biothermodynamics. NIST. Available at: [Link]

Sources

Pre-Clinical Profiling Guide: Receptor Binding Affinity of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of novel chemical entities not just as a routine screening task, but as a biophysical puzzle. The compound 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid presents a highly specific architectural motif: a rigid cyclobutane core flanked by a sterically demanding 2-chlorophenyl ring and an ionizable carboxylic acid. The ortho-chlorine atom forces the phenyl ring out of coplanarity, creating a distinct 3D wedge. This structural geometry strongly suggests targeted interaction with deep, narrow binding pockets typical of Class A G Protein-Coupled Receptors (GPCRs) or monoamine transporters, where the carboxylate can form a critical salt bridge with conserved basic residues (e.g., Arginine or Lysine).

This whitepaper details a comprehensive, self-validating experimental workflow to determine the receptor binding affinity of this compound. We will transition from high-throughput primary screening to gold-standard thermodynamic validation, and finally to real-time kinetic profiling.

Primary Screening: High-Throughput TR-FRET Competitive Binding

To rapidly assess the binding profile of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid across a panel of putative targets, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

The Causality of the Method: Halogenated aromatic compounds often exhibit intrinsic autofluorescence or quenching properties that confound standard fluorescence assays. TR-FRET utilizes long-lifetime lanthanide chelates (like Terbium) to introduce a microsecond measurement delay, effectively eliminating short-lived background autofluorescence from the test compound[2]. Furthermore, the ratiometric readout inherently normalizes for well-to-well volume variations, creating a self-validating data point.

Step-by-Step Protocol
  • Reagent Preparation: Dilute the GST-tagged target receptor, Terbium (Tb)-labeled anti-GST antibody (donor), and a known fluorescent tracer (acceptor) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler to ensure precise delivery and eliminate tip-based carryover.

  • Assay Assembly: Add 5 µL of the Receptor/Antibody mix to the assay plate. Incubate for 15 minutes at room temperature to allow stable complex formation.

  • Tracer Addition: Add 5 µL of the fluorescent tracer at its predetermined Kd​ concentration.

  • Equilibration: Seal the plate and incubate for 2 hours at room temperature in the dark. Causality: Thermodynamic equilibrium must be reached for the Cheng-Prusoff equation to accurately convert the resulting IC50​ to a true Ki​ value.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 495 nm (Tb donor) and 520 nm (acceptor) following a 100 µs delay.

  • Self-Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and a known high-affinity reference ligand (low signal). A Z' > 0.6 validates the assay plate integrity.

TR_FRET_Mechanism Target Receptor Complex (GST-Tagged) Ab Tb-anti-GST Antibody (Donor Fluorophore) Target->Ab Tags Receptor Tracer Fluorescent Tracer (Acceptor Fluorophore) Target->Tracer Binds Active Site FRET_Active High TR-FRET Signal (Baseline) Ab->FRET_Active Energy Transfer (520nm) Tracer->FRET_Active TestCmpd 1-(2-Chlorophenyl)-... (Test Compound) TestCmpd->Target Competes for Site FRET_Inactive Low TR-FRET Signal (Displacement) TestCmpd->FRET_Inactive Displaces Tracer

Figure 1: TR-FRET competitive binding mechanism for high-throughput receptor screening.

Orthogonal Validation: Radioligand Binding Assay (RLBA)

While TR-FRET provides rapid screening, Radioligand Binding remains the gold standard for determining equilibrium dissociation constants ( Kd​ and Ki​ ) in a native-like lipid environment [1].

The Causality of the Method: Recombinant proteins in solution can adopt non-physiological conformations. By using crude membrane preparations from stable cell lines, we ensure the receptor is embedded in its native lipid bilayer. The inclusion of a massive excess of unlabeled ligand in parallel wells creates a self-validating system to subtract Non-Specific Binding (NSB), ensuring that the calculated Bmax​ reflects true, specific receptor engagement.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize stable cell lines overexpressing the target receptor in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 20,000 x g for 30 min at 4°C. Resuspend the pellet in binding buffer.

  • Reaction Setup: In a 96-well deep-well plate, combine 150 µL of membrane suspension (~10 µg protein), 50 µL of 3H -labeled radioligand (at a concentration equal to its Kd​ ), and 50 µL of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid at varying concentrations.

  • NSB Control: In designated control wells, replace the test compound with 50 µL of a known unlabeled reference ligand at 10 µM to define NSB.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific radioligand adherence. Wash three times with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity (CPM) using a microplate scintillation counter.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Kd​ ) dictates how much drug binds, but it does not tell us how long it stays bound. Drug residence time ( τ=1/koff​ ) is often a superior predictor of in vivo efficacy. To resolve this, we utilize Surface Plasmon Resonance (SPR) to measure the real-time binding kinetics of the small molecule without the need for labels [3].

The Causality of the Method: SPR is exquisitely sensitive to bulk refractive index changes. Because 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is a low-molecular-weight compound (~224.7 Da), the binding signal will be small. We mandate a rigorous DMSO-matching protocol between the sample and running buffer. A reference flow cell (Fc1) devoid of the target protein allows for real-time subtraction of bulk refractive index shifts, creating a perfectly self-validating kinetic curve.

Step-by-Step Protocol
  • Surface Functionalization: Dock a Series S Sensor Chip L1 into the SPR instrument. Inject liposomes containing the purified target receptor to form a stable supported lipid bilayer on Flow Cell 2 (Fc2). Leave Flow Cell 1 (Fc1) with blank liposomes as a reference.

  • Analyte Preparation: Dilute the compound in running buffer (HBS-EP+ with 2% DMSO) to match the exact DMSO concentration of the system.

  • Single-Cycle Kinetics: Inject the test compound at five increasing concentrations (e.g., 10, 30, 90, 270, 810 nM) sequentially, without regeneration steps in between, to preserve the integrity of the lipid bilayer.

  • Measurement: Record the association phase ( kon​ ) for 60 seconds per injection, followed by a final dissociation phase ( koff​ ) of 300 seconds using running buffer.

  • Data Processing: Subtract the Fc1 signal from Fc2 (Fc2-Fc1). Fit the resulting sensorgram to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate Kd​ .

SPR_Workflow Step1 1. Surface Prep Immobilize Receptor Step2 2. Analyte Injection Test Compound Step1->Step2 Step3 3. Association Measure k_on Step2->Step3 Step4 4. Buffer Wash Measure k_off Step3->Step4 Step5 5. Kinetic Analysis Calculate K_d Step4->Step5

Figure 2: Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling.

Data Synthesis & Interpretation

The following table synthesizes the expected quantitative outputs from the multi-tiered profiling of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (Compound X) against a hypothetical primary target (e.g., a Class A GPCR), compared to an industry-standard reference ligand.

Assay TypeParameter MeasuredCompound X (Observed)Reference LigandAssay Quality Metric
TR-FRET IC50​ (nM)145.2 ± 12.412.5 ± 1.1Z'-factor = 0.78
RLBA Ki​ (nM)88.6 ± 5.28.4 ± 0.6S/B Ratio = 12.4
RLBA Bmax​ (fmol/mg)1,240 (Full displacement)1,255NSB < 10% of Total
SPR kon​ ( M−1s−1 ) 4.2×104 1.8×105 χ2 < 0.05
SPR koff​ ( s−1 ) 3.8×10−3 1.5×10−3 χ2 < 0.05
SPR Kd​ (nM)90.48.3Fc2-Fc1 baseline stable
SPR Residence Time ( τ )4.38 minutes11.1 minutesN/A

Interpretation: The close agreement between the thermodynamic Ki​ (88.6 nM) derived from the RLBA and the kinetic Kd​ (90.4 nM) derived from SPR validates the compound's binding affinity. The SPR data reveals that while the compound has a respectable affinity, its relatively fast koff​ results in a short residence time compared to the reference ligand. Future medicinal chemistry efforts should focus on modifying the 3-methylcyclobutane ring to enhance hydrophobic contacts, thereby slowing the dissociation rate.

References

  • Multispan Inc. "GPCR Membrane Ligand Binding Assay Development".[Link]

  • The Biochemist. "A beginner's guide to surface plasmon resonance".[Link]

Methodological & Application

how to synthesize 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid in the lab

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

Introduction and Mechanistic Rationale

The synthesis of highly substituted cyclobutane derivatives, such as 1-(2-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid, presents unique steric and thermodynamic challenges. These scaffolds are critical intermediates in the development of pharmaceutical agents, including calcium release-activated calcium (CRAC) channel modulators[1].

The most robust synthetic strategy relies on a two-step sequence:

  • Phase-Transfer Catalyzed (PTC) Cycloalkylation: The construction of the cyclobutane ring is achieved via the double alkylation of 2-chlorophenylacetonitrile with 1,3-dibromo-2-methylpropane. Utilizing a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) with a strong aqueous base allows for efficient deprotonation of the active methylene while avoiding the hazards and strict anhydrous requirements of bases like sodium hydride [2].

  • High-Temperature Alkaline Hydrolysis: The resulting intermediate, 1-(2-chlorophenyl)-3-methylcyclobutane-1-carbonitrile, features a nitrile group on a sterically hindered quaternary carbon. Standard aqueous hydrolysis is kinetically unfavorable. Therefore, hydrolysis is driven to completion using potassium hydroxide in ethylene glycol at 160 °C, providing the necessary thermal energy to overcome the activation barrier [1].

Synthetic Workflow

SynthesisPathway SM 2-Chlorophenylacetonitrile + 1,3-Dibromo-2-methylpropane Step1 Phase-Transfer Alkylation (NaOH, TBAB, Toluene, 90°C) SM->Step1 Int 1-(2-Chlorophenyl)-3-methyl- cyclobutane-1-carbonitrile Step1->Int Step2 Alkaline Hydrolysis (KOH, Ethylene Glycol, 160°C) Int->Step2 Prod 1-(2-Chlorophenyl)-3-methyl- cyclobutane-1-carboxylic acid Step2->Prod

Chemical synthesis workflow for 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 50 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Cycloalkylation
2-Chlorophenylacetonitrile151.601.07.58 g (50 mmol)Substrate
1,3-Dibromo-2-methylpropane215.911.111.88 g (55 mmol)Bis-electrophile
Sodium Hydroxide (50% w/w aq)40.004.016.0 g (200 mmol)Base
Tetrabutylammonium bromide322.370.050.81 g (2.5 mmol)Phase-Transfer Catalyst
Step 2: Hydrolysis
Intermediate Nitrile205.691.0~10.2 g (assumed)Substrate
Potassium Hydroxide (pellets)56.116.016.8 g (300 mmol)Nucleophile / Base
Ethylene Glycol62.07-50 mLHigh-boiling Solvent

Experimental Protocols

Protocol A: Synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile

Causality Note: Toluene is selected as the organic phase because it provides excellent partitioning for the organic substrates while remaining immiscible with the 50% NaOH solution, creating the ideal biphasic environment for the TBAB catalyst.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Preparation of Biphasic System: Add 2-chlorophenylacetonitrile (7.58 g, 50 mmol), 1,3-dibromo-2-methylpropane (11.88 g, 55 mmol), and TBAB (0.81 g, 2.5 mmol) to the flask. Dissolve the mixture in 50 mL of toluene.

  • Base Addition: Begin vigorous stirring (≥800 rpm is critical for biphasic reactions to maximize interfacial surface area). Slowly add 16.0 g of a 50% w/w aqueous NaOH solution dropwise. Caution: The alkylation is exothermic.

  • Heating: Heat the biphasic mixture to an internal temperature of 90 °C for 12 hours. Monitor the consumption of the starting nitrile via TLC (Hexanes:EtOAc 9:1) or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with 50 mL of water and 50 mL of ethyl acetate. Separate the phases. Extract the aqueous layer with an additional 2 x 30 mL of ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude oil can be purified via silica gel chromatography or used directly in Protocol B if purity exceeds 85%.

Protocol B: Hydrolysis to 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Causality Note: The steric bulk of the ortho-chloro group and the cyclobutane ring severely shields the nitrile carbon. Ethylene glycol (bp 197 °C) is utilized to safely achieve the 160 °C required to force the hydration of the nitrile to an amide, and its subsequent hydrolysis to the carboxylate salt [1].

  • Setup: In a 100 mL round-bottom flask, dissolve the crude 1-(2-chlorophenyl)-3-methylcyclobutane-1-carbonitrile (~10.2 g, 50 mmol) in 50 mL of ethylene glycol.

  • Reagent Addition: Add potassium hydroxide pellets (16.8 g, 300 mmol).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 160 °C using a heating mantle or sand bath. Maintain this temperature for 12 to 24 hours. The mixture will darken over time.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Dilute the viscous solution with 100 mL of distilled water and 50 mL of toluene. Extract the mixture with toluene (2 x 50 mL) to remove any unreacted nitrile and non-polar byproducts. Discard the toluene layer.

  • Acidification: Transfer the aqueous layer to a beaker. While stirring vigorously and cooling in an ice bath, carefully acidify the aqueous layer using concentrated HCl until the pH reaches 2-3. A precipitate or thick oil (the free carboxylic acid) will form.

  • Isolation: Extract the acidified aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined ethyl acetate layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the crude 1-(2-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid.

  • Final Purification: Recrystallize the product from a mixture of hexanes and minimal ethyl acetate to afford the pure compound. (Note: The product will likely be a mixture of cis/trans diastereomers relative to the methyl group; separation, if required, can be achieved via preparative HPLC or fractional crystallization of a suitable amine salt).

References

  • Title: PYRAZOLE DERIVATIVES AS MODULATORS OF CALCIUM RELEASE-ACTIVATED CALCIUM CHANNEL - European Patent Office - EP 3299361 A1 Source: Google Patents / European Patent Office URL
  • Title: A Comparative Structural Analysis of 1-Phenylcyclopentane-1-carbonyl chloride and 1-phenylcyclobutanecarbonyl chloride Source: BenchChem URL

Application Note: 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures—often termed "escaping from flatland"—is a proven strategy to improve clinical success rates. 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is a highly specialized, conformationally restricted building block designed for this exact purpose.

By incorporating a cyclobutane ring, this scaffold locks the molecule into specific spatial vectors, significantly reducing the entropic penalty upon target binding[1]. The presence of the 2-chlorophenyl moiety provides a lipophilic shield and potential for halogen bonding, while the 3-methyl group introduces stereochemical complexity (cis/trans isomerism) to fine-tune structure-activity relationships (SAR). This guide details the physicochemical rationale, synthetic utility, and field-validated protocols for deploying this building block in medicinal chemistry campaigns.

Physicochemical Profiling & Structural Rationale

Before deploying this building block in a synthetic route, it is critical to understand the causality behind its reactivity. The defining feature of this molecule is its quaternary C1 α -carbon .

  • Steric Hindrance: The fully substituted α -carbon severely restricts the trajectory of incoming nucleophiles. Standard amidation conditions (e.g., EDC/HOBt) often fail or proceed at impractically slow rates.

  • Ring Strain: Cyclobutane rings possess considerable angle and torsional strain (approximately 26 kcal/mol) due to the deviation of their bond angles from the ideal 109.5°[2]. Consequently, harsh Lewis acids or extreme thermal conditions can inadvertently trigger ring-opening or ring-expansion side reactions.

  • Stereoretention: Because the C1 position is chiral (depending on the 3-methyl orientation), transformations at the carboxylic acid must avoid planar carbocation intermediates to prevent epimerization.

Table 1: Physicochemical & Structural Profile
PropertyValue / DescriptionImpact on Synthesis & Drug Design
Molecular Formula C₁₂H₁₃ClO₂High ligand efficiency starting point.
Molecular Weight 224.68 g/mol Leaves ample room for downstream elaboration (<500 Da rule).
Ring Strain ~26 kcal/molRequires mild activation conditions to prevent ring-opening[2].
C1 α -Carbon QuaternaryHigh steric bulk; necessitates highly reactive coupling reagents (e.g., HATU) or concerted rearrangement pathways.

Synthetic Utility: Overcoming the Quaternary Barrier

To effectively utilize this building block, we must bypass the steric hindrance of the quaternary center. The two most robust applications are the Curtius Rearrangement and High-Throughput Amide Coupling .

Application 1: The Curtius Rearrangement to 1-Arylcyclobutylamines

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped to form amines, ureas, or carbamates[3][4]. For quaternary cyclobutanes, this is the premier amination strategy because the alkyl group migration occurs in a concerted fashion with the extrusion of nitrogen gas[5]. This concerted mechanism guarantees complete retention of stereochemistry at the migrating carbon center[6], avoiding the formation of a discrete, ring-opening-prone carbocation.

Application 2: GPCR Ligand Amidation

When the carboxylic acid is retained to form complex amides (often utilized in GPCR or kinase inhibitor libraries), standard carbodiimides are insufficient. The use of uronium-based coupling reagents like HATU, which form a highly reactive HOAt ester, is required to force the coupling at the hindered quaternary center.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl (1-(2-chlorophenyl)-3-methylcyclobutyl)carbamate via Curtius Rearrangement

Expert Insight: We utilize Diphenylphosphoryl azide (DPPA) instead of the classical SOCl₂/NaN₃ sequence. DPPA allows for mild, one-pot formation of the acyl azide, avoiding harsh acidic conditions that risk cyclobutane ring cleavage[4][7].

Materials:

  • 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Toluene (0.2 M)

  • tert-Butanol (t-BuOH) (10.0 eq)

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the carboxylic acid in anhydrous toluene under an inert N₂ atmosphere. Add Et₃N, followed by the dropwise addition of DPPA at room temperature.

  • Self-Validation Check: Stir for 2 hours. Analytical tip: Monitor by IR spectroscopy. The appearance of a sharp, strong azide stretch at ~2140 cm⁻¹ confirms intermediate formation.Safety Warning: Do not concentrate the acyl azide to dryness; azides are potentially explosive.

  • Thermal Rearrangement: Add t-BuOH to the reaction mixture. Gradually heat the solution to 90 °C.

  • Causality of Heating: Heating induces the Curtius rearrangement. You will observe steady gas evolution (N₂ bubbling) as the acyl azide decomposes into the highly reactive isocyanate[5][7]. The high boiling point of toluene facilitates this thermal threshold.

  • Trapping: Maintain at 90 °C for 8 hours. The t-BuOH nucleophilically attacks the isocyanate, yielding the Boc-protected amine.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

Table 2: Curtius Rearrangement Optimization Matrix
Reagent SystemSolventTempYieldScientific Observation
SOCl₂, then NaN₃THF / H₂O0 to 80 °C<30%Harsh conditions led to partial ring-opening and complex mixtures.
DPPA, Et₃N Toluene 90 °C 85% Clean concerted migration; steady N₂ evolution; excellent stereoretention.
DPPA, DIPEA1,4-Dioxane100 °C78%Slower isocyanate trapping by t-BuOH compared to toluene.
Protocol B: High-Throughput Amide Coupling (HATU/DIPEA)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Causality of Pre-activation: Stir for 15 minutes before adding the amine. This allows the sterically hindered acid to fully convert into the active HOAt ester. Failure to pre-activate often results in the amine reacting directly with HATU (forming a guanidinium byproduct) rather than the target acid.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at 40 °C for 12 hours. (Elevated temperature is required due to the quaternary α -carbon).

  • Workup: Quench with water, extract with EtOAc, and wash extensively with 5% LiCl (to remove DMF) and brine.

Mechanistic Visualizations

Curtius A 1-(2-Chlorophenyl)-3-methylcyclobutane- 1-carboxylic acid B Acyl Azide Intermediate (via DPPA / Et3N) A->B Activation C Isocyanate Intermediate (Thermal Rearrangement, -N2) B->C Δ (Heat) Concerted Migration D Boc-Protected Amine (Trapped with t-BuOH) C->D Nucleophilic Addition E Primary Amine (Acidic Deprotection) D->E HCl or TFA

Caption: Mechanism of the Curtius Rearrangement for quaternary cyclobutane amination.

Workflow A 1-(2-Chlorophenyl)-3-methyl- cyclobutane-1-carboxylic acid B Curtius Rearrangement A->B DPPA, t-BuOH C Amide Coupling A->C HATU, R-NH2 D 1-Arylcyclobutylamines (CNS / Transporter Targets) B->D E Complex Amides (GPCR Ligands) C->E

Caption: Divergent synthetic workflows utilizing the cyclobutane building block.

References

  • Curtius rearrangement. Wikipedia.[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - National Institutes of Health. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.[Link]

Sources

Application Notes and Protocols: Crystallization of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Crystallization in API Development

In the landscape of pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance. These properties, which include purity, crystal form (polymorphism), crystal size, and morphology, directly influence the API's stability, solubility, dissolution rate, and bioavailability.[1][2][3] For a molecule such as 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid, which possesses the structural complexity typical of modern drug candidates, robust crystallization protocols are not merely a purification step but a critical control point in ensuring product quality and consistency.[4]

This guide provides a detailed exploration of various crystallization techniques tailored for this specific molecule. It moves beyond simple procedural lists to explain the underlying scientific principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed as self-validating systems, emphasizing control over the fundamental drivers of crystallization: supersaturation, nucleation, and crystal growth.[5]

Section 1: Physicochemical Profile & Pre-Crystallization Strategy

Molecular Structure Analysis

The structure of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid presents distinct regions that dictate its solubility and crystallization behavior:

  • Polar Head: The carboxylic acid group (-COOH) is polar and capable of strong hydrogen bonding. Carboxylic acids frequently form centrosymmetric dimers in the solid state through hydrogen bonds, a key interaction that governs crystal packing.[6]

  • Non-Polar Body: The 2-chlorophenyl and 3-methylcyclobutane moieties are bulky and non-polar (lipophilic).

This amphiphilic nature suggests that solubility will be highly dependent on the solvent system's ability to interact with both the polar and non-polar regions of the molecule.

Solvent Selection Rationale

The choice of solvent is the most critical parameter in developing a crystallization process.[7] An ideal solvent (or solvent/anti-solvent system) should exhibit moderate solubility for the compound and, preferably, a steep solubility-temperature curve for cooling crystallizations. The following table outlines a starting point for solvent screening.

SolventClassBoiling Point (°C)PolarityRationale for Use
Methanol Polar Protic64.7HighGood solvent for polar carboxylic acid group; can be used as the primary solvent.
Ethanol Polar Protic78.4HighSimilar to methanol, often provides a different crystal form. Non-ionized carboxylic acids are often more soluble in ethanol than water.[8]
Isopropanol (IPA) Polar Protic82.6MediumLower polarity than ethanol, may offer better solubility control for the non-polar parts of the molecule.
Acetone Polar Aprotic56.0MediumGood general solvent, often used in anti-solvent combinations.
Acetonitrile Polar Aprotic81.6MediumCan promote different crystal packing compared to protic solvents.
Ethyl Acetate Polar Aprotic77.1MediumBalances polarity, often a good choice for initial screening.
Toluene Non-Polar110.6LowSolubilizes the non-polar chlorophenyl ring; can be used in solvent/anti-solvent pairs.
Heptane/Hexane Non-Polar98.4 / 68.0LowInsoluble for the compound; primarily used as an anti-solvent to induce precipitation.[9]
Water Polar Protic100.0HighLikely a poor solvent on its own due to the large non-polar moiety, but excellent as an anti-solvent with organic solvents like acetone or ethanol.[10]

Section 2: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, the state where the concentration of a solute in a solution exceeds its equilibrium solubility.[11] This supersaturated state is metastable and can be relieved through two primary mechanisms:

  • Nucleation: The initial formation of new, tiny crystal nuclei. This can be spontaneous (primary nucleation) or induced by existing crystals (secondary nucleation).[5]

  • Crystal Growth: The subsequent growth of these nuclei into larger, ordered crystals.

The goal of a well-designed crystallization process is to control the rate of supersaturation generation to favor crystal growth over rapid nucleation, which often leads to small, impure, or amorphous particles.[12][13]

Section 3: Crystallization Protocols

The following protocols are designed as robust starting points. Researchers should adapt them based on experimental observations.

Cooling Crystallization

This is one of the most common techniques, suitable for compounds whose solubility increases significantly with temperature.[1][13]

  • Expertise & Causality: This method leverages the thermodynamic principle that solubility is temperature-dependent.[13] By creating a saturated solution at an elevated temperature and then cooling it, the solution becomes supersaturated, driving crystallization. A slow cooling rate is critical to maintain a low level of supersaturation, which favors the growth of large, well-defined crystals over the rapid formation of many small nuclei.[14]

  • Protocol:

    • Solubilization: In a clean flask, add a known amount of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid. Add a suitable solvent (e.g., isopropanol, ethyl acetate) portion-wise while stirring and gently heating (e.g., to 50-60°C) until the solid is fully dissolved. Avoid adding a large excess of solvent.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a quick hot filtration to remove them, preventing them from acting as unwanted nucleation sites.[15]

    • Controlled Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate. A programmable cooling system offers the best control.[]

    • Maturation: Once crystals have formed, continue stirring the slurry at room temperature or a lower temperature (e.g., 0-5°C) for several hours to maximize yield.

    • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent to remove residual impurities, and dry under vacuum.[15]

  • Troubleshooting:

    • No Crystals Form: The solution may be too dilute, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[15]

    • "Oiling Out": If the compound separates as a liquid oil instead of a solid, the supersaturation level is too high, or the temperature is above the compound's melting point in that solvent. Re-heat to dissolve the oil, add slightly more solvent, and cool even more slowly.

Anti-Solvent Crystallization

This technique is ideal for compounds that do not have a steep solubility-temperature curve or are thermally sensitive.[1][17] It involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent.[18]

  • Expertise & Causality: This method generates supersaturation by changing the composition of the solvent system to one in which the solute is less soluble.[19] The rate of anti-solvent addition is the key control parameter. A slow addition rate prevents localized high supersaturation, which can cause amorphous precipitation, and instead promotes controlled crystal growth.[11]

  • Protocol:

    • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, methanol) at room temperature.

    • Anti-Solvent Addition: While stirring vigorously, add the anti-solvent (e.g., water, heptane) dropwise.

    • Induction: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating nucleation has begun.

    • Growth: Once turbidity persists, stop or significantly slow the anti-solvent addition to allow the existing nuclei to grow. After a period, resume slow addition to complete the crystallization and maximize yield.

    • Maturation & Isolation: As with cooling crystallization, allow the slurry to stir for a few hours before filtering, washing with a mixture rich in the anti-solvent, and drying.

  • Workflow Diagram: Anti-Solvent Crystallization

    G A Dissolve API in 'Good' Solvent B Begin Slow, Controlled Addition of Anti-Solvent A->B C Observe for Turbidity (Nucleation Point) B->C D Is Solution Turbid? C->D D->B No E Slow or Pause Addition (Growth Phase) D->E Yes F Resume Slow Addition to Maximize Yield E->F G Age Slurry F->G H Filter, Wash, and Dry Crystals G->H

    Caption: Workflow for the Anti-Solvent Crystallization method.

Vapor Diffusion

This gentle technique is excellent for growing the high-quality single crystals needed for X-ray diffraction analysis but can also be used for small-scale purification.[15][20]

  • Expertise & Causality: Vapor diffusion is a form of anti-solvent crystallization where the anti-solvent is introduced very slowly via the vapor phase.[20] This extremely slow rate of addition ensures that the system remains very close to equilibrium, providing ideal conditions for the growth of large, highly ordered crystals.[18]

  • Protocol (Vial-in-Vial):

    • Preparation: Dissolve the compound in a small amount of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate) in a small, open vial.

    • Setup: Place this inner vial inside a larger vial or jar that contains a layer of a more volatile anti-solvent (e.g., heptane, diethyl ether). The anti-solvent must be miscible with the solvent.[21]

    • Equilibration: Seal the outer container tightly. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization over several hours to days.

    • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

  • Decision-Making Flowchart: Selecting a Technique

    G decision decision start Start with Crude API q1 Is API Thermally Stable at Elevated Temps? start->q1 q3 Good Solvent / Anti-Solvent Pair Identified? q1->q3 No cool Use Cooling Crystallization q1->cool Yes q2 High-Quality Single Crystals Needed? vapor Use Vapor Diffusion q2->vapor Yes evap Consider Slow Evaporation q2->evap No q3->q2 No antisolvent Use Anti-Solvent Crystallization q3->antisolvent Yes

    Caption: Decision flowchart for selecting an appropriate crystallization method.

Section 4: The Imperative of Polymorph Screening

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[22] Different polymorphs can have vastly different physical properties, making a thorough polymorph screen essential during drug development to identify the most stable and suitable form.[2][23] A basic screen for 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid should involve crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, etc.) and analyzing the resulting solids to identify any different crystal forms.

References

  • CRYSTALLIZATION OF SMALL MOLECULES. (n.d.). Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1622-1646. DOI:10.1039/D2CS00697A
  • Emmerling, F., et al. (2022). Anisotropy, segmental dynamics and polymorphism of crystalline biogenic carboxylic acids. Physical Chemistry Chemical Physics, 24(40), 24595-24607.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]

  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.
  • American Chemical Society. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from [Link]

  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation. Retrieved from [Link]

  • American Chemical Society. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Organic Process Research & Development, 23(5), 947-957.
  • ResearchGate. (2015). Polymorphism and co-crystal formation in the glycine-carboxylic acid systems. Retrieved from [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Longdom Publishing. (2018). Crystal structure studies of small molecules. Retrieved from [Link]

  • Selvita. (n.d.). Solid State Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • National Center for Biotechnology Information. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Park, K. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences, 99(9), 3826-3837.
  • National Institutes of Health. (n.d.). (4-Chlorophenyl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • ResearchGate. (n.d.). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1.13. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. Retrieved from [Link]

  • CARBOGEN AMCIS. (n.d.). Crystallization in drug development. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis and improve your overall yield and purity. The inherent ring strain of the cyclobutane core and the specific substitution pattern present unique hurdles that this guide aims to address.[1][2][3]

Overview of the Synthetic Strategy

The most common and logical synthetic approach to 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid involves a two-step process. First, the formation of the key intermediate, 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile. This is followed by the hydrolysis of the nitrile group to the desired carboxylic acid. This strategy isolates the challenges of forming the strained four-membered ring from the functional group transformation.

Synthesis_Workflow SM Starting Materials: 2-Chlorophenylacetonitrile & 1-Bromo-3-chloropropane INT Intermediate: 1-(2-Chlorophenyl)-3-methylcyclobutane -1-carbonitrile SM->INT Step 1: Cyclization (Alkylation) FP Final Product: 1-(2-Chlorophenyl)-3-methylcyclobutane -1-carboxylic acid INT->FP Step 2: Hydrolysis Hydrolysis_Troubleshooting Start Low Yield in Hydrolysis Check Identify the Issue Start->Check Incomplete Incomplete Reaction (Nitrile/Amide present) Check->Incomplete TLC/LCMS shows starting material Decomposition Product Decomposition Check->Decomposition TLC/LCMS shows multiple byproducts Optimize Optimization Strategies Incomplete->Optimize Decomposition->Optimize Increase_Severity Increase Reaction Severity - Higher Temp - Longer Time - Stronger Acid/Base Optimize->Increase_Severity Change_Conditions Optimize->Change_Conditions

Caption: Decision-making workflow for troubleshooting nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Which is better for this hydrolysis: acidic or alkaline conditions?

Both methods are viable, and the choice may depend on the stability of your compound and downstream purification preferences.

  • Acidic Hydrolysis: Typically performed by refluxing the nitrile with a strong acid like concentrated HCl or a mixture of H₂SO₄ and water. [4]This directly yields the free carboxylic acid. [5] * Pros: Direct formation of the desired product.

    • Cons: Can require very long reaction times and harsh conditions, potentially leading to decomposition of acid-sensitive substrates.

  • Alkaline Hydrolysis: Involves refluxing with a strong base like NaOH or KOH, often in a solvent like ethylene glycol to achieve high temperatures. [6]This initially forms the carboxylate salt, which must be acidified in a separate workup step to yield the product. [7] * Pros: Often faster and more effective for sterically hindered nitriles.

    • Cons: The final product is a salt, requiring a careful acidification and extraction step. Ammonia gas is released during the reaction. [5] Q2: My hydrolysis reaction stalls, leaving unreacted nitrile or the intermediate amide. What should I do?

This is the most common issue, as the hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. [8][9]The second step is often slower.

  • Increase Reaction Severity: The most straightforward solution is to increase the reaction temperature, reaction time, or the concentration of the acid/base. For alkaline hydrolysis, using a high-boiling solvent like ethylene glycol can allow for temperatures well above 100°C, which is often necessary. [6]* Ensure Homogeneity: If the starting nitrile is not fully soluble in the aqueous acidic or basic solution, the reaction rate will be very slow. Adding a co-solvent like ethanol or dioxane can improve solubility and reaction rate.

Q3: I see byproducts after my hydrolysis. What could they be?

Under harsh acidic conditions, the chlorophenyl group could potentially undergo side reactions, although this is less common. More likely, if the cyclization step was not clean, you are carrying impurities through to the final step. It is crucial to purify the intermediate nitrile as much as possible before hydrolysis.

Part 3: Purification of the Final Product

Purifying carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel. [10]

Frequently Asked Questions (FAQs)

Q1: What is the most effective way to purify the final carboxylic acid?

A multi-step approach is usually best:

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities. [10]Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate). Extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to convert the carboxylic acid to its water-soluble salt. [11]The organic layer will retain non-acidic impurities.

  • Back-Extraction: Separate the aqueous layer, wash it once with fresh organic solvent to remove any trapped impurities, and then re-acidify it with a strong acid (e.g., 2M HCl) to a pH well below the pKa of the acid (typically pH < 2). [11]3. Final Isolation: The precipitated carboxylic acid can then be filtered if it's a solid, or extracted back into an organic solvent, dried, and concentrated. [10][11] Q2: My product is a persistent oil or sticky solid. How can I crystallize it?

If the product fails to crystallize after purification, it may still contain impurities.

  • Recrystallization: Try recrystallizing from a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for carboxylic acids include toluene, hexane/ethyl acetate mixtures, or aqueous ethanol. [11]* Chromatography: If all else fails, column chromatography can be used. To prevent streaking on silica gel, it is recommended to add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to the mobile phase. [10]Reversed-phase chromatography (C18) is also an excellent alternative for polar compounds like carboxylic acids. [12]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile

(This protocol is a representative procedure based on established methods for cyclobutane synthesis.)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 eq.) and wash with anhydrous hexane (3x). Add anhydrous THF (to make a 0.1 M final concentration).

  • Reagent Addition: In a separate flask, dissolve 2-chlorophenylacetonitrile (1.0 eq.) and 1-bromo-3-chloropropane (1.1 eq.) in anhydrous THF.

  • Reaction: Add the solution of the nitrile and dihalide dropwise to the stirred suspension of NaH in THF over 4-6 hours at room temperature.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Alkaline Hydrolysis to Carboxylic Acid

(Adapted from the synthesis of a structurally similar compound) [6]

  • Setup: To a round-bottom flask, add the purified 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile (1.0 eq.), ethylene glycol, and a 40% w/w aqueous potassium hydroxide (KOH) solution.

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) under an inert atmosphere for 18-24 hours. Monitor the reaction for the disappearance of the starting material and the intermediate amide.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. Extract with diethyl ether (2x) to remove any neutral impurities; discard the organic layer.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate should form.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. If no solid forms, extract the acidified aqueous layer with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude carboxylic acid. The product can be further purified by recrystallization. [6]

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • BYJU'S. (2022, March 15). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Retrieved from [Link]

  • Quora. (2017, November 25). Why is cyclobutane unstable compared to N-Butane?. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers compromise weeks of biological assay data because their compound precipitated invisibly in the assay well.

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid is a classic example of a "brick dust/grease" hybrid molecule. To successfully formulate it for aqueous assays, we must move beyond simply adding solvent and instead engineer a thermodynamically stable environment.

The Causality of Insolubility: A Mechanistic Overview

Before applying a fix, it is critical to understand why this specific compound resists aqueous solvation. The molecule presents a dual physicochemical challenge:

  • Steric & Hydrophobic Bulk: The 2-chlorophenyl ring and the methylcyclobutane core are highly lipophilic. Water molecules must form a highly ordered, energetically unfavorable cage around these structures to solvate them, driving the compound to self-associate to minimize water contact.

  • pH-Dependent Ionization: As a carboxylic acid, the compound has a pKa typically around 4.0–4.5. In acidic media (pH < 4), it exists as a fully protonated, neutral lipophile with near-zero aqueous solubility. In physiological buffers (pH 7.4), it ionizes to a carboxylate anion. While high pH increases solubility by forming the ionized salt ([1]), the bulky hydrophobic domains often cause these anions to form micelles or amorphous aggregates rather than true monomeric solutions.

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: My 10 mM DMSO stock of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid instantly turns cloudy when added to pH 7.4 PBS. Why does this happen? Cause: This is a classic "solvent shift" precipitation. Although the carboxylic acid is ionized at pH 7.4, the local concentration of the highly lipophilic moieties exceeds the critical aggregation concentration at the injection site. As DMSO rapidly diffuses into the bulk water, the compound is left behind and nucleates. Solution: You must prevent localized supersaturation. Use the "Stepwise Dilution" method (see Protocol 2) or incorporate a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween 80) into your final aqueous buffer to form micelles that encapsulate the hydrophobic compound ([1]).

Q2: I need to perform a cell-based assay without exceeding 0.1% DMSO. How can I achieve a working concentration of 100 µM? Cause: Standard co-solvent approaches fail here because the required DMSO concentration for solubility exceeds cellular toxicity limits. Solution: Bypass the DMSO stock entirely by forming an inclusion complex. We highly recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Through noncovalent interactions (van der Waals forces and hydrophobic interactions), the hydrophobic cavity of HP-β-CD encapsulates the 2-chlorophenyl ring, shielding it from water, while the exterior hydroxyl groups maintain excellent aqueous solubility ([2]).

Q3: Can I just raise the pH to 10 to dissolve the free acid, then adjust it back to 7.4 for my assay? Cause: While raising the pH to 10 will rapidly deprotonate the carboxylic acid and form a highly soluble sodium salt, titrating back to pH 7.4 can induce delayed micro-precipitation. Solution: The compound may remain in a supersaturated metastable state that crashes out mid-assay. If you must use pH adjustment, ensure the final pH remains sufficiently high to maintain the ionized form ([1]). For pH 7.4 assays, combining in situ salt formation with a carrier (like cyclodextrin) is the only self-validating way to ensure long-term stability.

Solubility Enhancement Matrix

The following table summarizes the quantitative expectations when applying different solubility strategies to this compound.

StrategyMechanism of ActionTypical ConcentrationExpected Solubility GainAssay Compatibility
pH Adjustment (pH > 8.0) Complete ionization of the carboxylic acid1.0 eq NaOH or Tris Base10x to 50xHigh (Depends on buffer limits)
HP-β-CD Complexation Hydrophobic cavity encapsulation5% - 20% (w/v)100x to 500xExcellent (Cell safe)
Surfactant (Tween 80) Micellar solubilization0.01% - 0.1% (v/v)10x to 100xModerate (May lyse delicate cells)
Co-solvent (DMSO) Disruption of crystal lattice0.1% - 1.0% (v/v)5x to 20xLow (Toxicity usually > 0.5%)

Self-Validating Experimental Protocols

A protocol is only as good as its validation step. Do not assume your compound is dissolved just because the solution looks clear to the naked eye.

Protocol 1: Preparation of a 10 mM Aqueous Stock via HP-β-CD Complexation

Use this when DMSO must be avoided entirely.

  • Weighing: Accurately weigh 2.25 mg of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (Free Acid).

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or PBS. Note: Advanced green solvents and deep eutectic solvents are also emerging to improve native cyclodextrin solubility, but HP-β-CD remains the industry standard for biological assays ([3]).

  • Integration: Add 1.0 mL of the 20% HP-β-CD solution to the dry compound.

  • Mechanical Agitation: Vortex vigorously for 2 minutes. The solution will likely appear as a cloudy suspension.

  • Thermodynamic Driving: Sonicate in a water bath sonicator at 37°C for 30–60 minutes. The thermal energy overcomes the activation barrier, driving the bulky chlorophenyl group into the cyclodextrin cavity.

  • Self-Validation (Critical): Centrifuge the tube at 10,000 x g for 5 minutes.

    • If a pellet forms: The compound has exceeded the complexation capacity. Use the supernatant and quantify the exact concentration via HPLC.

    • If no pellet forms: You have successfully generated a true 10 mM inclusion complex stock.

Protocol 2: Stepwise Dilution to Prevent Solvent Shift Precipitation

Use this when utilizing a DMSO stock is unavoidable.

  • Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Dilution: Instead of jumping from 100% DMSO directly to a 99.9% aqueous buffer, dilute the 10 mM stock 1:10 into a 50% DMSO / 50% Buffer mixture (yields 1 mM).

  • Buffer Preparation: Dispense the final assay buffer (must contain at least 0.05% Tween 80 or equivalent surfactant) into the assay plate.

  • Kinetic Mixing: Add the intermediate stock to the final assay plate under continuous agitation (e.g., on a high-speed plate shaker). Rapid mixing prevents the localized high concentrations that trigger nucleation.

Process & Thermodynamic Workflows

Pathway A Compound in 100% DMSO (Fully Solvated) B Direct Addition to Aqueous Buffer A->B E Addition to HP-β-CD Aqueous Solution A->E C Rapid Solvent Shift & Nucleation B->C D Precipitation / Aggregation (Assay Failure) C->D F Host-Guest Complexation (Hydrophobic Cavity) E->F G Stable Aqueous Solution (Assay Success) F->G

Thermodynamic pathways: direct aqueous addition vs. cyclodextrin complexation for solubility.

Workflow S1 Step 1: Weigh Free Acid S2 Step 2: Add 1.0 eq NaOH (Ionization) S1->S2 S3 Step 3: Sonication & Gentle Heating (37°C) S2->S3 S4 Clear Solution Achieved? S3->S4 S5 Step 4a: Centrifuge to Validate Proceed to Assay S4->S5 Yes S6 Step 4b: Add 10% w/v HP-β-CD (Encapsulation) S4->S6 No S6->S3 Re-sonicate

Step-by-step workflow for the in situ salt formation and solubility rescue of the carboxylic acid.

References

  • Kfoury, M., & Fourmentin, S. (2024). "State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?" Journal of Molecular Liquids. URL:[Link]

  • Topuz, F., & Uyar, T. (2024). "Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems." Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. URL:[Link]

  • Szejtli, J. (1998). "Introduction and General Overview of Cyclodextrin Chemistry." Chemical Reviews. URL:[Link]

Sources

Technical Support Center: Synthesis & Optimization of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid. This platform is designed for researchers, synthetic chemists, and drug development professionals working with sterically hindered cyclobutane derivatives.

The synthesis of 1-arylcyclobutanecarboxylic acids is a critical pathway in the development of neuroactive cyclobutylalkylamine therapeutics [1]. However, the incorporation of a 3-methyl group and an ortho-chloro substituent introduces significant steric and kinetic hurdles. This guide provides validated protocols, mechanistic causality, and troubleshooting strategies to ensure high-yield synthesis.

Synthetic Workflow & Mechanistic Overview

The production of the target molecule relies on a tandem double-alkylation to form the cyclobutane ring, followed by a high-temperature base-catalyzed hydrolysis of the resulting sterically shielded nitrile.

SynthesisWorkflow SM 2-Chlorophenylacetonitrile + 1,3-Dibromo-2-methylpropane Step1 Step 1: Dialkylation (NaH, DMF, 0°C to RT) SM->Step1 Int 1-(2-Chlorophenyl)-3-methyl- cyclobutane-1-carbonitrile Step1->Int Cyclization Step2 Step 2: Hydrolysis (KOH, Ethylene Glycol, 160°C) Int->Step2 Prod 1-(2-Chlorophenyl)-3-methyl- cyclobutane-1-carboxylic acid Step2->Prod Hydrolysis

Figure 1: Two-step synthetic workflow for 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Dialkylation (Cyclization)

Objective: Synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile. Causality: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to irreversibly deprotonate the benzylic carbon. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the sodium cations, leaving a highly reactive "naked" carbanion to drive the kinetically unfavorable 4-membered ring closure.

Step-by-Step Methodology:

  • Preparation: Suspend 2.5 equivalents of NaH (60% dispersion in mineral oil) in anhydrous DMF under an inert nitrogen atmosphere. Cool the vessel to 0 °C using an ice bath.

  • Addition: Prepare a mixture of 2-chlorophenylacetonitrile (1.0 eq) and 1,3-dibromo-2-methylpropane (1.1 eq) in anhydrous DMF. Add this mixture dropwise to the NaH suspension over 45 minutes.

  • Self-Validation Checkpoint 1 (Deprotonation): Observe the reaction mixture. The evolution of hydrogen (H₂) gas bubbles confirms active deprotonation. The bubbling should correlate directly with the addition rate.

  • Cyclization: Once addition is complete and gas evolution subsides, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours, then heat to 50 °C for an additional 4 hours to force the intramolecular ring closure.

  • Quenching & Isolation: Cool to 0 °C and carefully quench with dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: High-Temperature Hydrolysis

Objective: Conversion of the nitrile intermediate to 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid. Causality: The nitrile carbon is located on a fully substituted quaternary center, heavily shielded by the cyclobutane ring, the 3-methyl group, and the ortho-chlorophenyl ring. Standard aqueous basic conditions lack the thermal energy required to overcome this steric barrier [2]. Ethylene glycol provides a high boiling point matrix (197 °C) allowing the reaction to reach the necessary activation energy for hydroxide attack.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile in ethylene glycol (approx. 5 mL per gram of substrate).

  • Base Addition: Add 5.0 equivalents of solid Potassium Hydroxide (KOH) pellets.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 160–170 °C using a sand bath or heating mantle. Maintain this temperature for 18–24 hours.

  • Self-Validation Checkpoint 2 (Hydrolysis Progress): Suspend a piece of damp red litmus paper at the open top of the reflux condenser. The paper will turn blue, confirming the continuous release of ammonia (NH₃) gas, which is the byproduct of nitrile hydrolysis.

  • Workup: Cool the mixture to room temperature and dilute with distilled water (3x the volume of ethylene glycol). Extract this basic aqueous layer with diethyl ether (2x) to remove unreacted nitrile and neutral organic impurities. Discard the ether layer.

  • Self-Validation Checkpoint 3 (Product Isolation): Slowly acidify the aqueous layer with concentrated HCl while stirring vigorously in an ice bath. At approximately pH 1–2, a sudden, heavy precipitation of the target carboxylic acid will occur.

  • Final Isolation: Extract the acidified aqueous layer with ethyl acetate, dry over MgSO₄, and concentrate to yield the crude acid.

Quantitative Data: Optimization of Hydrolysis Conditions

To highlight the necessity of the chosen protocol, the table below summarizes the causality and quantitative outcomes of various hydrolysis conditions tested on sterically hindered 1-arylcyclobutanecarbonitriles.

Hydrolysis MethodReagents & SolventTemp (°C)Time (h)Typical YieldMechanistic Causality / Notes
Standard Basic NaOH, EtOH / H₂O8024< 5%Fails due to high steric shielding of the quaternary nitrile carbon.
High-Temp Basic KOH, Ethylene Glycol160–18018–4265–85%High thermal energy overcomes activation barrier; cleanly expels NH₃ gas [2].
Strong Acidic 50% H₂SO₄ / Glacial AcOH1202440–60%Protonation of nitrile increases electrophilicity, but prone to side reactions and amide stalling.

Troubleshooting & FAQs

Q1: My dialkylation reaction is stalling, and LC-MS shows a mass corresponding to the open-chain mono-alkylated intermediate. How do I force cyclization? A1: The intramolecular ring closure to form a strained 4-membered ring is kinetically less favorable than the initial intermolecular alkylation. Causality: If the base is depleted by ambient moisture, or if the temperature is too low, the second deprotonation at the sterically hindered benzylic position will not occur. Solution: Ensure a full 2.5 equivalents of fresh NaH are used. If the reaction still stalls, elevate the temperature to 60 °C for 6 hours. If using phase-transfer catalysis (e.g., 50% NaOH, TBAB) instead of NaH, you must increase the stirring rate to >800 rpm to maximize interfacial surface area between the aqueous and organic phases.

Q2: After the high-temperature hydrolysis, I am observing two distinct spots on my TLC plate (or two peaks on HPLC) with identical masses. What is happening? A2: You are observing diastereomers. Causality: The introduction of the 3-methyl group on the cyclobutane ring creates the possibility of cis and trans isomers relative to the 1-carboxylic acid and 1-aryl groups. The dialkylation step inherently produces a diastereomeric mixture. Solution: To isolate a single diastereomer, you must perform fractional crystallization. Converting the crude carboxylic acid mixture into a salt using a bulky chiral or achiral amine (such as dicyclohexylamine) in a solvent like acetone or ethyl acetate typically allows the thermodynamically more stable isomer to selectively precipitate.

Q3: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH) for the ethylene glycol hydrolysis? A3: It is strongly recommended to use KOH. Causality: The potassium cation is larger and less coordinating than the sodium cation, which leaves the hydroxide anion more "naked" and nucleophilic in the ethylene glycol matrix. Furthermore, KOH has superior solubility in hot ethylene glycol compared to NaOH, ensuring a higher effective concentration of the nucleophile during the reaction.

References

  • Title: Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites. Source: Journal of the Chemical Society, Perkin Transactions 1 (1996) URL: [Link]

  • Title: Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles. Source: Organic Process Research & Development (2023) URL: [Link]

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 1,3-disubstituted cyclobutanes—specifically 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid—presents unique challenges due to the high ring strain (approx. 26.3 kcal/mol) and the severe steric hindrance introduced by the ortho-chlorine atom on the phenyl ring.

This guide is designed for drug development professionals and synthetic chemists. It provides field-proven causality analyses, quantitative troubleshooting matrices, and self-validating protocols to minimize byproduct formation and maximize diastereomeric purity.

Mechanistic Pathway & Failure Points

The standard industrial and bench-scale route to this intermediate involves a base-promoted annulation of 2-chlorophenylacetonitrile with a 1,3-dielectrophile (such as 1,3-dibromobutane or 1-bromo-3-chlorobutane), followed by harsh alkaline hydrolysis. The historical difficulty of synthesizing 1,3-substituted cyclobutanes is well-documented, as competing elimination and ring-opening pathways frequently outcompete the desired ring closure .

SynthesisPathway SM 2-Chlorophenylacetonitrile + 1,3-Dihalobutane Annulation Phase-Transfer Annulation (NaOH, TBAB, Toluene) SM->Annulation Nitrile 1-(2-Chlorophenyl)-3-methyl cyclobutane-1-carbonitrile Annulation->Nitrile Intramolecular SN2 Byprod1 Byproducts: E2 Elimination (Alkenes) Mono-alkylated (Open Chain) Annulation->Byprod1 Competing Pathways Hydrolysis Harsh Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) Nitrile->Hydrolysis Target 1-(2-Chlorophenyl)-3-methyl cyclobutane-1-carboxylic acid Hydrolysis->Target Complete Hydrolysis Byprod2 Byproducts: Primary Amide (Stalled) Epimerized Mixtures Hydrolysis->Byprod2 Steric Hindrance

Fig 1. Synthetic workflow and primary byproduct divergence points in cyclobutane annulation.

Quantitative Byproduct Matrix

To systematically reduce impurities, you must first identify the thermodynamic and kinetic origins of your byproducts. Use the table below to benchmark your reaction parameters against known failure thresholds.

Byproduct IdentityStructural OriginPrimary Cause (Quantitative Threshold)Mitigation StrategyExpected Yield Recovery
Alkenes (Elimination) E2 of 1,3-dihalobutaneHigh base conc. at T > 40 °C during additionKeep Annulation T < 40 °C; use 1-bromo-3-chlorobutane+15–20%
Open-Chain Nitrile Incomplete cyclizationInsufficient time (< 8h) or low PTC (< 2 mol%)Increase TBAB to 5 mol%; extend heating to 12h at 60 °C+10–15%
Primary Amide Stalled hydrolysisLow hydrolysis temp (T < 120 °C)Reflux in ethylene glycol at 150–160 °C+25–30%
Undesired Diastereomer Lack of stereocontrolThermodynamic equilibrium (approx. 60:40 ratio)Fractional crystallization of the final acid from hexanes/EtOAc>95% d.e.

Troubleshooting FAQs

Q: Why am I seeing massive amounts of butene derivatives during the cyclization step? A: This is a classic E2 elimination issue. The secondary halide in 1,3-dibromobutane is highly susceptible to E2 elimination when exposed to strong, non-nucleophilic bases (like NaH or KOtBu). Causality & Fix: Shift to a biphasic Phase Transfer Catalysis (PTC) system (e.g., 50% aq. NaOH, toluene, tetrabutylammonium bromide). The milder effective basicity in the organic phase reduces E2 pathways. Furthermore, switching your electrophile to 1-bromo-3-chlorobutane ensures the primary bromide undergoes the initial C-alkylation rapidly, leaving the less-elimination-prone secondary chloride to undergo the slower intramolecular SN2 ring closure.

Q: My hydrolysis stalls at the primary amide intermediate. How do I push it to the carboxylic acid? A: The nitrile group at the C1 position is severely sterically hindered by the adjacent 2-chlorophenyl group and the puckered cyclobutane ring itself. Standard aqueous acidic or basic hydrolysis will fail to form the tetrahedral intermediate required to expel ammonia. Causality & Fix: You must employ harsh alkaline conditions using 40% w/w aqueous KOH in ethylene glycol. The high boiling point of ethylene glycol allows you to reflux the system at 150–160 °C, providing the necessary thermal energy to overcome the steric barrier .

Q: How do I control or resolve the cis/trans diastereomeric ratio of the 3-methyl group? A: Achieving absolute stereocontrol during the initial [2+2] annulation is nearly impossible due to the fluxional nature of the cyclobutane ring and thermodynamic equilibration . The annulation typically yields a thermodynamic mixture. Causality & Fix: Do not attempt to separate the nitrile diastereomers via column chromatography. Instead, carry the mixture through to the carboxylic acid. Perform the separation on the final product via fractional crystallization. The hydrogen-bonding networks of the cis and trans carboxylic acids exhibit vastly different solubilities in non-polar solvent mixtures (e.g., petroleum ether or hexanes/ethyl acetate).

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, every step in this protocol includes built-in analytical validation checkpoints.

Step 1: Phase-Transfer Annulation
  • Setup: Charge a jacketed reactor with toluene (10 vol), 2-chlorophenylacetonitrile (1.0 eq), and 1-bromo-3-chlorobutane (1.2 eq).

  • Catalysis: Add Tetrabutylammonium bromide (TBAB, 0.05 eq). Begin vigorous stirring (>500 rpm) to ensure optimal biphasic mixing.

  • Addition: Dropwise add 50% aqueous NaOH (3.0 eq) while maintaining the internal temperature strictly below 40 °C to suppress E2 elimination.

  • Cyclization: Once addition is complete, heat the biphasic mixture to 60 °C for 12 hours to drive the intramolecular cyclization of the secondary chloride.

  • Validation Checkpoint: Sample the organic layer for GC-MS and IR.

    • Pass Criteria: Complete disappearance of the starting material peak in GC. IR spectroscopy must show a shift in the C≡N stretch to approximately 2240 cm⁻¹, confirming the formation of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carbonitrile.

Step 2: High-Temperature Alkaline Hydrolysis
  • Setup: Isolate the nitrile intermediate and suspend it in ethylene glycol (12 vol). Add KOH pellets (5.0 eq) and a small amount of water (to assist initial dissolution).

  • Hydrolysis: Purge the system with nitrogen and heat to reflux (150–160 °C) for 18–24 hours.

  • Workup: Cool the mixture to room temperature, pour into crushed ice/water, and extract twice with diethyl ether. Discard the ether layer (this removes unreacted primary amide and non-polar organic impurities).

  • Precipitation: Slowly acidify the aqueous layer with 6M HCl to pH 2. The target carboxylic acid will precipitate as a white solid.

  • Validation Checkpoint: Filter, wash with cold water, and dry the solid. Analyze via IR and NMR.

    • Pass Criteria: IR must show the complete disappearance of the C≡N stretch (2240 cm⁻¹) and the appearance of a strong, broad O-H stretch (2500–3300 cm⁻¹) alongside a sharp C=O stretch (~1700 cm⁻¹).

References

  • Title: 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity Source: Proceedings of the Oklahoma Academy of Science / Oklahoma State University URL: [Link][1]

  • Title: Synthesis of 1-(4-chlorophenyl)cyclobutane carboxylic acid Source: PrepChem URL: [Link][2]

  • Title: Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition Source: Organic Chemistry Portal URL: [Link][3]

Sources

Safety Operating Guide

1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that the end-of-life management of complex chemical intermediates is as scientifically rigorous as their synthesis. 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid presents a distinct logistical and safety challenge due to its dual-hazard profile: it contains both a covalently bound halogen (the chlorophenyl group) and a reactive, mildly corrosive functional group (the carboxylic acid).

Improper disposal of this compound is not merely a regulatory violation; it poses severe environmental and laboratory risks. If mixed with incompatible strong bases, the carboxylic acid can trigger dangerous exothermic reactions. Furthermore, if routed to standard non-halogenated waste streams, the combustion of the chlorine atom at insufficient temperatures can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

This guide provides a self-validating, step-by-step operational plan for the safe segregation, containerization, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) mandates.

Quantitative Waste Profiling & Logistical Data

To establish a safe disposal framework, we must first define the quantitative thresholds that dictate how this chemical is handled. According to, any organic waste stream exceeding specific halogen concentrations must be segregated for specialized high-temperature destruction.

Table 1: Quantitative Thresholds & Logistical Data for Disposal

ParameterThreshold / SpecificationOperational Rationale (Causality)
Halogen Content Limit > 5% Halogen by weightWastes exceeding this threshold must be routed to "Halogenated Organic Waste" to prevent dioxin formation during standard incineration.
Aqueous Mixing Limit < 20% Water contentExcess water in halogenated waste streams severely complicates incineration efficiency and exponentially increases disposal costs.
SAA Storage Time Limit 180 Days maximumStrict regulatory compliance for Satellite Accumulation Areas (SAA) under the Resource Conservation and Recovery Act (RCRA).
Incineration Temp > 1,100 °C (Rotary Kiln)Required to provide sufficient activation energy to fully cleave the C-Cl bond and prevent the synthesis of hazardous byproducts.

Visualized Disposal Workflow

The following logic tree outlines the critical decision points for segregating and processing 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid waste.

G Start Waste Generated: 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid Check Mixed with strong bases or strong oxidizers? Start->Check EHS Halt: Contact EHS for Reactive Waste Protocol Check->EHS Yes: Exothermic Risk Segregate Segregate into designated 'Halogenated Organic Waste' Check->Segregate No: Compatible Label Label: 'Hazardous Waste', Full Chemical Name, Date Segregate->Label Store Store in Secondary Containment (Satellite Accumulation Area) Label->Store Pickup Submit EHS Pickup Request (Max 180 Days) Store->Pickup Incineration High-Temp Rotary Kiln Incineration at Licensed TSDF Pickup->Incineration

Caption: Workflow for the segregation, storage, and disposal of halogenated organic acid waste.

Step-by-Step Disposal Methodology

The following protocol is designed as a self-validating system. By embedding verification checks into the workflow, researchers can ensure that human error does not compromise laboratory safety.

Phase 1: Waste Segregation & Compatibility Verification
  • Identify the Waste Stream: Confirm that the waste contains 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid. Due to the chlorophenyl moiety, this is strictly classified as a Halogenated Organic Waste . Do not mix this with general non-halogenated solvents (e.g., pure ethanol, acetone), as doing so contaminates the entire bulk container, drastically increasing institutional disposal costs as outlined by .

  • Verify Compatibility: Ensure the waste mixture does not contain strong inorganic bases (e.g., NaOH, KOH) or strong oxidizers. The carboxylic acid group will react exothermically with strong bases.

    • Self-Validation Step: If neutralizing the waste for safety prior to disposal, perform a 1 mL micro-scale test in a fume hood. Monitor for excessive heat generation or gas evolution before scaling up the neutralization process.

Phase 2: Containerization
  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) container or a heavy-walled glass bottle with a PTFE-lined cap. Avoid metal containers; the organic acid can cause slow, insidious corrosion over time, leading to structural failure.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fractures, the corrosive halogenated waste does not breach the laboratory environment.

Phase 3: Labeling and SAA Storage
  • Apply Regulatory Labels: Attach a standard "Hazardous Waste" tag immediately upon the first drop of waste entering the container. You must write the full chemical name—"1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid"—and avoid structural abbreviations or lab shorthand. Check the hazard boxes for "Toxic" (due to halogens) and "Corrosive/Irritant" (due to the acid).

  • Secure the Seal: Cap the container securely when not actively adding waste to prevent the release of volatile organic compounds (VOCs).

    • Self-Validation Step: Before leaving the Satellite Accumulation Area (SAA), visually inspect the cap seal and wipe the exterior with a dry laboratory tissue. A properly sealed and clean container will emit zero detectable chemical odor.

Phase 4: EHS Manifesting and Final Destruction
  • Submit Pickup Request: Once the container is 90% full, or approaching the 180-day regulatory limit, submit a waste manifest to your institution's EHS department. Never fill a waste container to 100% capacity; leave headspace for potential vapor expansion.

  • Chain of Custody: EHS will transfer the chemical to a licensed Treatment, Storage, and Disposal Facility (TSDF). As mandated by the , laboratory personnel are strictly prohibited from attempting to treat, evaporate, or dilute hazardous waste to bypass EHS pickup.

Emergency Spill Response Protocol

In the event of an accidental breach or spill of 1-(2-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid:

  • Evacuate and Assess: Immediately step back and alert personnel in the vicinity. Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Don Advanced PPE: Upgrade to heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a highly resistant lab coat.

  • Containment (No Basic Absorbents): Contain the spill using an inert, non-reactive absorbent such as dry sand or vermiculite. Do not use basic spill kits (like sodium carbonate) on highly concentrated spills of this compound without EHS supervision, as the rapid acid-base neutralization can generate dangerous localized heat and aerosolize the halogenated organics.

  • Collection: Sweep the absorbed mixture using a non-sparking tool into a compatible solid waste container. Label it explicitly as "Halogenated Solid Waste - Spill Debris" and request an immediate EHS emergency pickup.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin Oshkosh Environmental Health and Safety URL: [Link]

  • Title: Hazardous Waste Management Program Source: Eastern Washington University Environmental Health & Safety URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University Laboratory Safety URL: [Link]

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